Product packaging for 1,6-Dimethyldibenzothiophene(Cat. No.:CAS No. 89816-70-6)

1,6-Dimethyldibenzothiophene

Cat. No.: B14395949
CAS No.: 89816-70-6
M. Wt: 212.31 g/mol
InChI Key: KCDDLWLZPFIOGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dimethyldibenzothiophene (CAS: 1207-12-1) is a high-purity, organosulfur heterocyclic compound provided for research applications. This compound is of significant interest in the field of petroleum refining, particularly in hydrodesulfurization (HDS) catalyst research . In diesel fuel production, certain organosulfur compounds are highly recalcitrant, and this compound serves as a key model substrate for studying deep desulfurization processes due to the steric hindrance provided by its methyl groups, which shield the sulfur atom from conventional catalyst sites . Its primary research value lies in developing and testing novel catalysts, such as NiMo or CoMo systems supported on alumina or mesoporous materials, to achieve ultra-low sulfur diesel (ULSD) standards . HDS reactions can proceed via two main pathways: the direct desulfurization (DDS) route, which cleaves the C-S bond to yield dimethylbiphenyls, or the hydrogenation (HYD) route, where one aromatic ring is hydrogenated prior to sulfur removal, reducing steric hindrance . Research use is strictly limited to laboratory analysis. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12S B14395949 1,6-Dimethyldibenzothiophene CAS No. 89816-70-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89816-70-6

Molecular Formula

C14H12S

Molecular Weight

212.31 g/mol

IUPAC Name

1,6-dimethyldibenzothiophene

InChI

InChI=1S/C14H12S/c1-9-5-4-8-12-13(9)11-7-3-6-10(2)14(11)15-12/h3-8H,1-2H3

InChI Key

KCDDLWLZPFIOGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC(=C3SC2=CC=C1)C

Origin of Product

United States

Catalytic Science and Engineering of 1,6 Dimethyldibenzothiophene Transformation

Hydrodesulfurization (HDS) of 1,6-Dimethyldibenzothiophene

Hydrodesulfurization is the principal industrial process for removing sulfur from petroleum fractions. For sterically hindered molecules like 1,6-DMDBT (often studied using its isomer 4,6-dimethyldibenzothiophene (B75733), or 4,6-DMDBT, as a model compound), this process is particularly challenging due to the methyl groups shielding the sulfur atom.

The HDS of 4,6-DMDBT proceeds through three main mechanistic pathways:

Direct Desulfurization (DDS): This route involves the direct cleavage of the carbon-sulfur (C–S) bonds without prior hydrogenation of the aromatic rings. mdpi.com The primary product of this pathway is 3,3'-dimethylbiphenyl. nih.gov However, the methyl groups at the 4 and 6 positions create significant steric hindrance, making it difficult for the sulfur atom to adsorb onto the catalyst's active sites. mdpi.com This steric hindrance strongly suppresses the DDS pathway. capes.gov.brcornell.edu

Hydrogenation (HYD): This pathway involves the initial hydrogenation of one or both of the aromatic rings of the 4,6-DMDBT molecule, followed by the cleavage of the C–S bonds. mdpi.commdpi.com This route is generally favored for sterically hindered compounds like 4,6-DMDBT because the initial hydrogenation can alleviate the steric hindrance around the sulfur atom, making subsequent desulfurization easier. researchgate.net The main products of this pathway include 4,6-dimethyl-tetrahydrodibenzothiophene (4,6-DMTHDBT) and 3-(3′-methylcyclohexyl)-toluene (MCHT). mdpi.commdpi.com The HYD pathway is often more prominent on NiMo-based catalysts compared to CoMo catalysts. nih.gov

Isomerization (ISOM): This pathway involves the skeletal rearrangement of the alkyl substituents on the dibenzothiophene (B1670422) ring. This isomerization can reduce the steric hindrance around the sulfur atom, thereby facilitating the DDS route. mdpi.com This pathway is particularly relevant for catalysts with acidic properties, such as those supported on zeolites or boron-modified alumina (B75360). mdpi.comunirioja.es The isomerization of 4,6-DMDBT to other isomers, like 3,6-dimethyldibenzothiophene, can make the molecule more susceptible to desulfurization. mdpi.com

The preferred reaction pathway is highly dependent on the catalyst type, reaction conditions, and the presence of inhibitors. capes.gov.brethz.ch For instance, on palladium catalysts, the hydrogenation pathway is strongly promoted by the methyl groups, while on metal sulfide (B99878) catalysts, the C-S bond breaking reactions are generally faster than hydrogenation. capes.gov.br

Interactive Table: HDS Pathways of 4,6-DMDBT

PathwayDescriptionKey Intermediates/ProductsInfluencing Factors
DDS Direct cleavage of C-S bonds.3,3'-DimethylbiphenylSteric hindrance from methyl groups, catalyst type.
HYD Hydrogenation of aromatic rings followed by C-S cleavage.4,6-DMTHDBT, MCHTCatalyst type (e.g., NiMo), high hydrogen pressure.
ISOM Skeletal rearrangement of methyl groups.Isomers of 4,6-DMDBTCatalyst acidity (e.g., zeolitic supports).

The development of highly active and selective catalysts is crucial for the efficient HDS of refractory sulfur compounds like 1,6-DMDBT. Research has focused on various catalyst systems, with an emphasis on enhancing the desired reaction pathways.

Nickel-molybdenum sulfide supported on gamma-alumina (NiMo/γ-Al2O3) is the most common HDS catalyst used in industry. cup.edu.cn The activity of these catalysts is attributed to the "Ni-Mo-S" phase. mdpi.com However, the strong interaction between the active metals and the alumina support can sometimes lead to the formation of less active phases. cup.edu.cn

Modifications to the support material have been extensively studied to improve catalytic performance. For instance:

Silica-Alumina Supports: Incorporating silica (B1680970) into the alumina support can increase the catalyst's activity for 4,6-DMDBT HDS, primarily by enhancing the hydrogenation route. acs.org This is attributed to an increase in the number of active sites. acs.org

Titania-Modified Supports: The addition of titania (TiO2) to the support can also enhance HDS rates. rsc.orgrsc.org At optimal Si/Ti ratios in Ti-SBA-15 supports, the HDS rate for 4,6-DMDBT was significantly increased due to a lower metal-support interaction. rsc.orgrsc.org Ti-incorporation has been shown to improve catalytic efficiency by enhancing the dispersion and morphology of the active phase, which favors the HYD route. mdpi.com

Boron-Modified Supports: The addition of boron to Al2O3 can have a positive effect on the HYD route of desulfurization, likely due to an increase in total acidity which can facilitate the isomerization of 4,6-DMDBT. unirioja.es

Bulk transition metal phosphide (B1233454) catalysts, such as nickel phosphide (Ni2P) and tungsten phosphide (WP), have emerged as promising alternatives to conventional sulfide catalysts. sci-hub.se These catalysts have shown high activity for the HDS of 4,6-DMDBT. cornell.eduacs.orgepa.gov

Nickel Phosphide (Ni2P): Ni2P catalysts, particularly when supported, have demonstrated high HDS activity. researchgate.net The HDS of 4,6-DMDBT over Ni2P catalysts predominantly proceeds via the HYD pathway. researchgate.net The real active phase is considered to be a nickel phosphosulfide (NiPxSy) species that forms on the surface during the reaction. researchgate.net

Tungsten Phosphide (WP): Bulk WP exhibits high hydrogenation/dehydrogenation activity and is effective for the HDS of 4,6-DMDBT, which also occurs mainly through the hydrogenation pathway. cornell.eduepa.gov The methyl groups in 4,6-DMDBT have been found to significantly promote the hydrogenation of the molecule over WP catalysts. cornell.eduepa.gov

The morphology and structure of the active phase play a critical role in the catalytic activity. The active phase in conventional NiMo catalysts is composed of MoS2 slabs promoted by Ni atoms, often referred to as the "Ni-Mo-S" phase. cup.edu.cn

These active phases are categorized into two main types:

Type I NiMoS phase: Characterized by a low stacking number of MoS2 layers and is associated with strong metal-support interactions. cup.edu.cnmdpi.com

Type II NiMoS phase: Consists of higher stacking MoS2 layers, exhibits weaker metal-support interactions, and is considered to have significantly higher intrinsic activity. mdpi.comresearchgate.net The formation of the Type II phase is often favored by weaker metal-support interactions and promotes the HYD pathway. cup.edu.cnresearchgate.net

The morphology, such as the length and stacking of the MoS2 slabs, can be engineered through various strategies, such as the addition of dopants like Lanthanum (La), to promote the formation of the more active Type II phase. cup.edu.cn Bulk catalysts, by their nature, tend to contain more of the highly stacked Type II NiMoS phase. mdpi.com

Metal-support interactions (MSI) are a key factor influencing the structure and activity of supported HDS catalysts. mdpi.com Strong MSI, often due to the formation of Mo-O-Al bridges on alumina supports, can lead to incomplete sulfidation and the formation of the less active Type I phase. mdpi.com

Conversely, weaker MSI can facilitate more complete sulfidation of the metal oxides to form the highly active Type II phase. mdpi.com The degree of MSI can be tuned by modifying the support material, for example, by incorporating elements like titanium or by using different support precursors. rsc.orgresearchgate.net

The sulfidation process itself is critical for activating the catalyst. This process converts the oxide precursors of molybdenum and nickel into their active sulfide forms. rsc.org The reducibility and degree of sulfidation can be influenced by the MSI, with stronger interactions potentially hindering the sulfidation process. rsc.orgrsc.org H2-Temperature Programmed Reduction (H2-TPR) is a common technique used to study the reducibility of the catalyst precursors and infer the strength of the MSI. rsc.orgrsc.org

Interactive Table: Research Findings on HDS of 4,6-DMDBT

Catalyst SystemSupportKey FindingReference
NiMoTi-SBA-15Increased HDS rate with optimal Si/Ti ratio due to lower MSI. rsc.orgrsc.org
NiMoLa-Al2O3La doping promoted "Type II" NiMoS phase, boosting HDS performance via the HYD route. cup.edu.cn
NiMoAl2O3-SiO2Silica addition enhanced the hydrogenation route by increasing the number of active sites. acs.org
Ni2PUSY ZeoliteShowed higher activity than commercial sulfide catalysts, operating through the HYD pathway. researchgate.net
WPBulkHigh hydrogenation activity; 4,6-DMDBT reacted mainly through the HYD pathway. cornell.eduepa.gov

Steric Hindrance Effects in HDS Reactivity of Alkylated Dibenzothiophenes

The reactivity of alkylated dibenzothiophenes (DBTs) in hydrodesulfurization (HDS) is significantly influenced by the position and size of the alkyl substituents on the DBT ring structure. nih.govasm.org Alkyl groups, particularly those at the 4- and 6-positions, create steric hindrance that impedes the interaction of the sulfur atom with the active sites of the catalyst. nih.govasm.orgcapes.gov.bracs.orgnih.govmdpi.com This steric shielding makes compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT) among the most resistant sulfur-containing molecules to HDS treatment. nih.govasm.org

The HDS of dibenzothiophenes can proceed through two primary reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). nacatsoc.orgnih.gov In the DDS pathway, the C-S bonds are cleaved directly. For alkylated DBTs, especially those with substituents at the 4- and 6-positions like this compound, the methyl groups physically obstruct the adsorption of the molecule onto the catalyst surface in a way that is necessary for direct C-S bond scission. nacatsoc.org Consequently, the HDS of these sterically hindered compounds predominantly occurs via the HYD pathway. nacatsoc.orgnih.gov This pathway involves the initial hydrogenation of one of the aromatic rings of the DBT molecule, which alleviates the steric hindrance around the sulfur atom and facilitates subsequent C-S bond cleavage. nacatsoc.org

The general trend observed is that increasing the degree of alkylation on the DBT molecule decreases its HDS reactivity. nih.govasm.org For instance, the HDS rate for 4,6-DMDBT is considerably lower than that for unsubstituted dibenzothiophene. acs.orglehigh.eduresearchgate.net This reduced reactivity is a direct consequence of the steric hindrance imposed by the methyl groups. acs.orgresearchgate.net

Kinetic and Thermodynamic Aspects of HDS Reactions

The kinetics of the hydrodesulfurization (HDS) of dibenzothiophene (DBT) and its alkylated derivatives are often modeled using pseudo-first-order kinetics. researchgate.netresearchgate.netsqu.edu.om The reaction rates are influenced by several factors, including temperature, pressure, catalyst type, and the presence of other compounds in the feed. researchgate.netsqu.edu.om

The HDS of 4,6-dimethyldibenzothiophene (4,6-DMDBT) has a higher apparent activation energy compared to that of unsubstituted DBT, which is consistent with the lower reactivity attributed to steric hindrance. acs.orgresearchgate.net The reaction network for the HDS of DBT involves both parallel and sequential steps, with biphenyl (B1667301) and cyclohexylbenzene (B7769038) being major products. squ.edu.om The distribution of these products is dependent on the reaction temperature, indicating that the activation energies for the different reaction pathways (hydrogenolysis vs. hydrogenation) are distinct. squ.edu.om

Kinetic models have been developed to describe the complex reaction network of 4,6-DMDBT HDS, which proceeds through direct desulfurization (DDS) and hydrogenation (HYD) pathways. nih.gov These models help in estimating the apparent rate constants for each step. nih.gov Studies have shown that for 4,6-DMDBT, the HYD pathway is often more significant than the DDS route, especially over NiMo sulfide catalysts. nih.gov The rate of sulfur removal from the partially hydrogenated intermediates of 4,6-DMDBT is notably slower than that from the hydrogenated intermediates of DBT. nih.gov

Table 1: Apparent Activation Energies for HDS of Dibenzothiophene Derivatives

CompoundApparent Activation Energy (kJ/mol)CatalystReference
Dibenzothiophene (DBT)51.7 kcal/mol (~216.3 kJ/mol)CoMo/γ-Al₂O₃ squ.edu.om
4-Methyldibenzothiophene (4-MDBT)46.4MoO₃/Al₂O₃ researchgate.net
4,6-Dimethyldibenzothiophene (4,6-DMDBT)48.9MoO₃/Al₂O₃ researchgate.net
4-Ethyl,6-methyldibenzothiophene (4-E,6-MDBT)49.3MoO₃/Al₂O₃ researchgate.net

Catalyst Deactivation and Regeneration Studies in HDS Processes

Catalyst deactivation is a significant issue in hydrodesulfurization (HDS) processes, leading to a decrease in catalytic activity over time. chalmers.semdpi.com The primary mechanisms of deactivation include coking, which involves the deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores. mdpi.comcapes.gov.br Other deactivation mechanisms are the sintering of the active metal phase, poisoning by contaminants in the feedstock, and changes in the nature of the active sites. chalmers.semdpi.comcapes.gov.br High operating temperatures can accelerate coke formation and metal sintering. chalmers.seethz.ch

For HDS catalysts like CoMo/Al₂O₃, deactivation can be caused by the deposition of coke derived from polycyclic aromatic hydrocarbons present in the feed. chalmers.semdpi.com The structure of the sulfur compounds themselves can also influence deactivation. chalmers.se

Regeneration of deactivated HDS catalysts is crucial for the economic viability of the process. The most common method for regeneration is controlled combustion of the coke deposits in an air or steam-air mixture at elevated temperatures. mdpi.combio-conferences.orgbio-conferences.org The temperature must be carefully controlled, typically not exceeding 500°C, to avoid the formation of inactive crystalline phases like CoMoO₄ or CoAl₂O₄, which are difficult to resulfide and can permanently reduce catalyst activity. mdpi.com Conventional regeneration can typically restore 70-90% of the initial catalytic activity. mdpi.com

Alternative regeneration techniques are being explored to improve the recovery of catalyst activity. Non-thermal plasma (NTP) treatment is one such emerging technology. mdpi.com NTP can effectively remove coke from spent catalysts at lower temperatures than conventional thermal oxidation, potentially minimizing the formation of refractory oxide species. mdpi.com Studies have shown that coupling NTP with moderate heating can lead to the complete regeneration of aged industrial HDS catalysts. mdpi.com

Oxidative Desulfurization (ODS) of this compound

Oxidative desulfurization (ODS) presents a promising alternative or complementary technology to hydrodesulfurization (HDS) for removing refractory sulfur compounds like this compound. csic.esrsc.orghnu.edu.cnresearchgate.net The ODS process operates under milder conditions of temperature and pressure and does not require hydrogen gas. rsc.orgsci-hub.box

Principles and Reaction Mechanisms of ODS, Including Oxidation to Sulfoxides and Sulfones

The fundamental principle of ODS involves the selective oxidation of sulfur-containing compounds to their corresponding sulfoxides and subsequently to sulfones. csic.esrsc.orgredalyc.orgtandfonline.comgoogle.com This oxidation significantly increases the polarity of the sulfur compounds, which facilitates their removal from the nonpolar fuel phase through methods like solvent extraction, adsorption, or distillation. csic.esredalyc.orgtandfonline.commdpi.com

The reaction mechanism typically involves an oxidant, such as hydrogen peroxide (H₂O₂), and a catalyst. redalyc.orgtandfonline.commdpi.com The catalyst activates the oxidant to form highly reactive oxidizing species. sci-hub.boxrsc.org In the case of H₂O₂, a common oxidant, the catalyst can facilitate the formation of peroxo-complexes. redalyc.orgrsc.org These activated species then attack the electron-rich sulfur atom in the dibenzothiophene molecule. redalyc.orgsemanticscholar.org

Dibenzothiophene + Oxidant → Dibenzothiophene Sulfoxide (B87167) + Oxidant → Dibenzothiophene Sulfone

The electron-donating nature of alkyl groups on the dibenzothiophene ring can enhance the electron density on the sulfur atom, making alkylated DBTs more susceptible to oxidation compared to their reactivity in HDS. researchgate.netsemanticscholar.org However, steric hindrance from alkyl groups can still play a role in the ODS reactivity. researchgate.net

Recent research has also explored photoinduced thia-Baeyer-Villiger type oxidations, where dibenzothiophene derivatives are converted to sulfinic esters under UV irradiation in the presence of a catalyst and an oxidant. nih.gov This biomimetic approach offers a controllable pathway for the functionalization of sulfur compounds. nih.gov

Heterogeneous Catalysis in ODS of this compound

Heterogeneous catalysts are highly desirable for industrial ODS processes due to their ease of separation and potential for reuse. csic.essci-hub.box Various materials have been investigated as catalysts for the ODS of dibenzothiophenes.

Metal oxides, particularly those of transition metals like molybdenum, tungsten, vanadium, and titanium, have shown significant catalytic activity in ODS. hnu.edu.cnsci-hub.boxsemanticscholar.orgmdpi.com To enhance their surface area and catalytic efficiency, these metal oxides are often dispersed on high-surface-area supports such as alumina, silica, or zeolites. hnu.edu.cnsci-hub.box

Composite layered double hydroxide-metal oxides, such as Ni/Al-TiO₂ and Ni/Al-ZnO, have demonstrated high efficiency in the removal of dibenzothiophene, achieving nearly 100% removal at a low temperature of 30°C. mdpi.com The synergistic interaction between the different metal components in these mixed oxides is believed to be responsible for their high catalytic activity. mdpi.com

Molybdenum-based catalysts are widely studied for ODS. hnu.edu.cn For instance, MoO₃ supported on various materials has shown high DBT removal rates. hnu.edu.cnsci-hub.box The activity of these catalysts can be further enhanced by the addition of promoters. hnu.edu.cn

Titanium-containing materials, such as Ti-SBA-15, have also been shown to be effective catalysts for the ODS of dibenzothiophenes and their alkylated derivatives using hydrogen peroxide as the oxidant. mdpi.comacs.org The tetrahedral Ti⁴⁺ sites within the catalyst structure are considered the active centers for the oxidation reaction. mdpi.com

Metal-Free Activated Carbons as Catalysts

Metal-free activated carbons have emerged as promising catalysts for the oxidative desulfurization (ODS) of sterically hindered sulfur compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT), a compound structurally similar to this compound. rsc.orgrsc.org Their effectiveness stems from their porous structure and, more importantly, their surface chemistry, which can be tailored for enhanced catalytic activity. rsc.orgrsc.orgresearchgate.net

Commercial micro/mesoporous activated carbons can function as both adsorbents and metal-free oxidation catalysts for the removal of 4,6-DMDBT from model fuels under ambient conditions. rsc.orgrsc.org The key to their catalytic performance lies in the density of acidic functional groups on their surface. rsc.orgrsc.org Chemical modification, such as oxidation with acids like nitric acid (HNO₃) or sulfuric acid (H₂SO₄), can introduce additional oxygen-containing functional groups. rsc.orgrsc.org This surface oxidation has been shown to significantly enhance the catalytic oxidation activity, leading to a 100% conversion of 4,6-DMDBT to its corresponding sulfoxide and sulfone, a substantial increase from the 67% conversion achieved with the unmodified carbon. rsc.orgrsc.org

The mechanism of action is believed to involve the formation of donor-acceptor complexes between the carbon surface and the sulfur compound, facilitating the oxidation process. rsc.org The produced radicals on the carbon surface are stabilized, acting as active sites for the adsorption and subsequent oxidation of the sulfur compounds. rsc.org Furthermore, these carbon-based catalysts have demonstrated good reusability, maintaining their oxidative activity for at least five cycles. rsc.orgrsc.org The use of abundant and renewable biomass as a precursor for producing these activated carbons adds to their appeal as a sustainable solution for fuel desulfurization. rsc.org

Catalyst SystemSubstrateConversion (%)Key Findings
Commercial Activated Carbon4,6-DMDBT67Adsorption and catalytic oxidation observed.
Acid-Modified Activated Carbon4,6-DMDBT100Increased acidic surface groups enhance catalytic activity.
Reusability Test (5 cycles)4,6-DMDBTMaintainedDemonstrates good stability of the catalyst.
Oxovanadium(IV) Schiff Base Microspherical Beads

Oxovanadium(IV) Schiff base complexes have been investigated as homogeneous catalysts for various oxidation reactions, including the oxidation of sulfides. oup.comd-nb.inforesearchgate.net These complexes, when synthesized with optically active ligands, can catalyze the asymmetric oxidation of sulfides to sulfoxides. oup.com Research has shown that both oxovanadium(IV) and oxovanadium(V) complexes can catalyze these reactions, with the vanadium(IV) species often exhibiting better asymmetric induction. oup.com

In the context of desulfurization, heterogeneous catalysts are often preferred for their ease of separation and reuse. semanticscholar.org One approach involves immobilizing an oxovanadium(IV) Schiff base complex onto a solid support, such as modified graphene oxide nanosheets. semanticscholar.org These heterogeneous catalysts have proven effective in the selective oxidative desulfurization of dibenzothiophene (DBT) using hydrogen peroxide as the oxidant. semanticscholar.org The catalytic activity is influenced by various factors, including catalyst mass, reaction temperature, and the ratio of oxidant to sulfur. semanticscholar.org

While direct studies on this compound are limited, the principles derived from the oxidation of other sulfides and the successful heterogenization of these catalysts suggest their potential applicability. The catalytic cycle is thought to involve the conversion of the oxovanadium(IV) complex to a higher-valent oxovanadium(V) species, which is the active catalytic species in the oxidation process. oup.com

Ti-Containing Molecular Sieves (e.g., Ti-HMS, Hierarchical TS-1 Zeolite)

Titanium-containing molecular sieves are another class of effective catalysts for oxidative desulfurization. The catalytic activity of these materials is attributed to the presence of tetrahedrally coordinated titanium species within the zeolite framework. mdpi.com However, the relatively narrow pores of conventional titanosilicate zeolites like TS-1 can limit the access of bulky sulfur molecules such as this compound to the active sites. cas.cz

To overcome this limitation, hierarchical zeolites, which possess both micropores and larger mesopores or macropores, have been developed. mdpi.comtechscience.com Hierarchical TS-1 (HTS-1) zeolites, for instance, have shown significantly higher catalytic activity in the ODS of bulky organic sulfides compared to conventional TS-1. techscience.com The enhanced performance is due to the improved accessibility of the active sites through the hierarchical pore structure. mdpi.com

Research on hierarchical porous titanosilicate hollow spheres has demonstrated excellent catalytic performance in the ODS of dibenzothiophene (DBT), achieving complete removal under mild conditions. mdpi.com Similarly, HTS-1 has been shown to achieve over 99.5% conversion of both DBT and 4,6-DMDBT. techscience.com These catalysts also exhibit good structural stability and reusability, maintaining high conversion rates even after multiple cycles. techscience.com The active intermediates in the ODS process over HTS-1 are believed to be titanium-peroxo species. techscience.com

CatalystSubstrateConversion (%)Key Findings
Hierarchical TS-1DBT>99.5Hierarchical structure enhances accessibility to active sites.
Hierarchical TS-14,6-DMDBT>99.5Shows excellent reusability over 15 cycles.
Ti-HMSNot specified for 1,6-DMDBT-Mesoporous structure improves ODS performance. mdpi.com
Polyoxometalate-Based Catalytic Systems (e.g., Phosphotungstic Acid)

Polyoxometalates (POMs), particularly those with a Keggin structure like phosphotungstic acid (H₃PW₁₂O₄₀), are highly effective catalysts for the oxidative desulfurization of aromatic sulfur compounds. hep.com.cnnih.govresearchgate.net They can be used in both homogeneous and heterogeneous systems. sci-hub.se However, their application in industrial processes can be challenging due to difficulties in separation and recovery when used as homogeneous catalysts. hep.com.cn To address this, POMs are often supported on various materials such as activated carbon, silica, titania, and zeolites. hep.com.cn

The catalytic activity of POM-based systems is influenced by the electron density of the sulfur atom in the substrate. hep.com.cn For instance, the reactivity of aromatic sulfur compounds in ODS often follows the order: dibenzothiophene (DBT) > 4,6-dimethyldibenzothiophene (4,6-DMDBT) > benzothiophene (B83047) (BT). hep.com.cn However, the bulky nature of phosphotungstic acid can lead to steric hindrance, decreasing the reactivity of sulfur compounds with alkyl groups near the sulfur atom. nih.govresearchgate.net

In a study using a phosphotungstic acid-hydrogen peroxide system, the sulfur removal decreased in the order DBT > 4-MDBT > 4,6-DMDBT. nih.govresearchgate.net Despite this, high removal efficiencies for 4,6-DMDBT have been achieved with supported phosphotungstic acid catalysts. hep.com.cnrsc.org For example, a phosphotungstic acid catalyst supported on MWW zeolite achieved 94.5% removal of 4,6-DMDBT. hep.com.cn The mechanism involves the formation of a polyoxoperoxo complex anion after the oxidation of the phosphotungstic acid anion by hydrogen peroxide, which then oxidizes the aromatic sulfur compounds. nih.gov

Catalyst SystemSubstrateSulfur Removal (%)Key Findings
Phosphotungstic Acid/MWW Zeolite4,6-DMDBT94.5Reactivity is influenced by the electron density on the sulfur atom. hep.com.cn
Phosphotungstic Acid-HP System4,6-DMDBTLower than DBTSteric hindrance from the bulky catalyst can affect reactivity. nih.govresearchgate.net
Phosphotungstic Acid/SBA-154,6-DMDBT86 (in model solution)Performance can vary between model and real feeds. rsc.org
Phosphotungstic Acid/Cellulose Nanofiber4,6-DMDBT100Demonstrates high efficiency and stability. acs.org

Role of Oxidants in ODS (e.g., Hydrogen Peroxide)

Hydrogen peroxide (H₂O₂) is a widely used oxidant in oxidative desulfurization due to its high reactivity, availability, and the fact that its primary byproduct is water, making it environmentally benign. vurup.skphyschemres.org In the ODS process, H₂O₂ is activated by a catalyst to form highly reactive oxidizing species that convert the sulfur-containing compounds into their more polar sulfoxides and sulfones. rsc.orgvurup.sk These oxidized products can then be easily separated from the fuel phase. rsc.orgsci-hub.se

The mechanism of oxidation can vary depending on the catalytic system. In the presence of an organic acid like formic acid or acetic acid, H₂O₂ can form a peroxy acid, which then reacts with the nonpolar sulfur compounds. vurup.sk In other systems, H₂O₂ can be activated to form radical species like the hydroxyl radical (•OH), which is a very powerful oxidant. nih.govuobaghdad.edu.iq

The efficiency of the ODS process is highly dependent on the molar ratio of the oxidant to the sulfur compound (O/S ratio). hep.com.cn An optimal O/S ratio is crucial, as an insufficient amount will result in incomplete conversion, while an excessive amount can lead to the decomposition of the oxidant and unwanted side reactions. hep.com.cn For example, in the ODS of DBT using a phosphotungstic acid catalyst, the optimal O/S ratio was found to be 4:1, which is higher than the theoretical stoichiometric ratio of 2, likely due to the decomposition of H₂O₂ during the reaction. hep.com.cn

Reactor Design and Process Optimization for ODS (e.g., Two Impinging Streams Spray Reactor)

One such innovative design is the oscillatory baffled reactor (OBR), which has shown promise for ODS due to its ability to improve mass and heat transport during the oxidation reaction. matthey.com Another approach involves the use of ultrasound in a process known as sono-oxidative desulfurization. Ultrasonically induced cavitation can enhance the selectivity and conversion of the ODS process by creating localized hot spots with high temperature and pressure, leading to the formation of reactive radical species. afrc.net

Adsorptive Desulfurization (ADS) of this compound

Adsorptive desulfurization (ADS) is a promising non-catalytic method for removing sulfur compounds from fuels, particularly for achieving ultra-deep desulfurization. mdpi.comnih.govcup.edu.cn This technique operates under mild conditions and avoids the use of hydrogen and high pressures, making it an economically attractive alternative or complement to hydrodesulfurization (HDS). nih.govresearchgate.net The effectiveness of ADS relies on the selection of a suitable adsorbent with a high capacity and selectivity for sulfur compounds. mdpi.comresearchgate.net

Various materials have been investigated as adsorbents for the removal of dibenzothiophenic compounds, including 4,6-dimethyldibenzothiophene. These include activated carbons, zeolites, metal oxides, and metal-organic frameworks (MOFs). mdpi.comcup.edu.cnresearchgate.net The adsorption mechanism can involve various interactions, such as π-π interactions, acid-base interactions, and coordination with metal sites on the adsorbent surface. mdpi.com

For sterically hindered molecules like this compound, the pore structure of the adsorbent is a critical factor. acs.org Pores with diameters less than 10 Å have been found to be important for the adsorption of 4,6-DMDBT on activated carbons. acs.org The surface chemistry of the adsorbent also plays a vital role. researchgate.net For example, the presence of acidic functional groups on activated carbons can enhance their adsorption capacity. researchgate.net

MOFs have emerged as a particularly promising class of adsorbents due to their high porosity, large surface area, and tunable chemical properties. mdpi.comnih.gov The adsorption capacity of MOFs can be further enhanced through functionalization of their surface. mdpi.com Studies have shown that MOFs can effectively adsorb DBT and its alkylated derivatives, with the adsorption mechanism often involving π-complexation between the aromatic rings of the sulfur compound and the metal centers or organic linkers of the MOF. mdpi.com

AdsorbentTarget CompoundAdsorption CapacityKey Findings
Boron and Nickel-modified Alumina4,6-DMDBTHigh selectivity and efficiency-
Activated Carbons4,6-DMDBTDependent on pore size and surface chemistryPores <10 Å are important for adsorption. acs.org
HKUST-1 (MOF)4,6-DMDBT16 g S/kg sorbentAdsorption occurs via π-π interactions. mdpi.com

Biodesulfurization (BDS) of this compound

Biodesulfurization (BDS) presents an alternative, environmentally friendly approach to remove sulfur from fossil fuels under mild conditions. mdpi.comulisboa.pt This process utilizes microorganisms that can specifically cleave the carbon-sulfur (C-S) bonds in organosulfur compounds without degrading the carbon backbone, thus preserving the fuel's calorific value. nih.gov

Several bacterial genera, including Gordonia, Rhodococcus, Pseudomonas, and Bacillus, are capable of desulfurizing dibenzothiophene and its derivatives via the "4S" pathway. mdpi.comresearchgate.net This pathway involves a series of enzymatic reactions that specifically target the C-S bond. mdpi.comnih.gov

The 4S pathway for the desulfurization of dibenzothiophene (DBT), which serves as a model for alkylated DBTs like this compound, proceeds as follows: mdpi.comnih.gov

Oxidation to DBT Sulfoxide (DBTO): The enzyme DBT monooxygenase (DszC) catalyzes the oxidation of DBT to DBTO. nih.govplos.org

Oxidation to DBT Sulfone (DBTO₂): DszC further oxidizes DBTO to DBTO₂. nih.govplos.org

C-S Bond Cleavage: The enzyme DBT sulfone monooxygenase (DszA) catalyzes the cleavage of a C-S bond in DBTO₂, forming 2-(2'-hydroxyphenyl) benzene (B151609) sulfinate (HPBS). nih.govplos.org

Desulfination: The enzyme HPBS desulfinase (DszB) converts HPBS to 2-hydroxybiphenyl (2-HBP) and releases the sulfur as sulfite (B76179) (SO₃²⁻). nih.govplos.org

These enzymatic reactions require reducing equivalents, which are supplied by an NADH-flavin mononucleotide oxidoreductase (DszD). mdpi.comnih.gov

Strains of Gordonia, such as Gordonia sp. IITR100 and Gordonia alkanivorans, have demonstrated the ability to desulfurize not only DBT but also its more refractory alkylated derivatives, including 4,6-dimethyldibenzothiophene. ulisboa.ptjmbfs.org The end products of the desulfurization of 4,6-dimethyldibenzothiophene by some bacteria are derivatives of 2-hydroxybiphenyl, such as 2-hydroxy-3,3'-dimethyl-biphenyl. plos.org

Enzymatic Mechanisms Involved in Biodesulfurization Processes

The primary enzymatic mechanism for the biodesulfurization of dibenzothiophene (DBT) and its alkylated derivatives, including this compound, is the highly specific 4S pathway. nih.govasm.org This pathway selectively cleaves carbon-sulfur (C-S) bonds without breaking the carbon-carbon bonds of the aromatic rings, thus preserving the hydrocarbon structure and its fuel value. asm.org The process involves a series of four enzymatic steps catalyzed by enzymes encoded by the dsz operon. nih.gov

The key enzymes and their sequential roles in the 4S pathway are:

DszC (Dibenzothiophene Monooxygenase): The pathway is initiated by DszC, a monooxygenase that catalyzes two successive oxidation steps on the sulfur atom of the thiophenic ring. nih.govasm.org In the first step, this compound is oxidized to this compound sulfoxide (DM-DBTO). This is followed by a second oxidation to form this compound sulfone (DM-DBTO₂). nih.gov These initial steps require a flavin reductase, DszD, to supply the necessary reduced flavin mononucleotide (FMNH₂) as a cofactor. nih.govacs.org

DszA (Dibenzothiophene Sulfone Monooxygenase): The resulting DM-DBTO₂ is then acted upon by DszA, another monooxygenase. This enzyme catalyzes the cleavage of one of the C-S bonds in the sulfone, inserting an oxygen atom to form 2-hydroxy-2'-(3,4-dimethylphenyl)benzenesulfinate (HMPBS). nih.gov Similar to DszC, DszA also depends on the DszD enzyme for the regeneration of FMNH₂. acs.org

DszB (Hydroxyphenyl Benzenesulfinate Desulfinase): The final step in the sulfur removal process is catalyzed by the desulfinase, DszB. This enzyme specifically cleaves the remaining C-S bond in the HMPBS intermediate. nih.gov The reaction releases the sulfur atom as sulfite (SO₃²⁻) and generates the final organic product, 2-hydroxy-3,3'-dimethylbiphenyl. nih.gov This end product is not further metabolized by the microorganisms and accumulates in the reaction medium. nih.gov

Optimization of Biocatalytic Conversion Systems

Optimizing biocatalytic systems for the conversion of this compound is crucial for enhancing the efficiency and economic viability of biodesulfurization (BDS) processes. Research efforts focus on several key areas, including biocatalyst selection, reaction conditions, and system configuration. nih.govnih.gov

A primary strategy for optimization is the use of whole-cell biocatalysts, which contain the complete multienzyme 4S pathway. nih.gov This approach is often more economical than using isolated enzymes as it circumvents costly enzyme purification steps and provides a natural intracellular environment where cofactors like FMNH₂ are continuously regenerated. acs.orgnih.gov Furthermore, the cell wall can offer protection to the enzymes, potentially increasing their operational stability. nih.gov

Optimization of the reaction environment is another critical aspect. This includes adjusting physical and chemical parameters to maximize enzyme activity and stability. Key parameters that are often optimized include:

pH and Temperature: While the 4S pathway can operate over a range of conditions, identifying the optimal pH and temperature for the specific microbial strain is essential for peak performance.

Oil-to-Water Ratio: In biphasic systems (oil and aqueous phases), the volume ratio of the two phases significantly impacts the mass transfer of the substrate to the microbial cells and the product away from them. Decreasing the oil-to-water ratio has been shown to improve the extent of desulfurization. researchgate.net

Substrate and Product Management: High concentrations of the substrate can be toxic to microorganisms, while the accumulation of the end product, 2-hydroxy-3,3'-dimethylbiphenyl, can inhibit the Dsz enzymes. nih.govasm.org Strategies such as fed-batch processes or in-situ product removal using adsorbents like resins can mitigate these effects. asm.org

The table below summarizes key findings from studies focused on optimizing the biocatalytic conversion of alkylated dibenzothiophenes.

Parameter OptimizedOrganism / SystemSubstrateKey FindingReference
Cell Concentration Pseudomonas delafieldii R-84,6-DimethyldibenzothiopheneIncreased cell concentration enhanced the extent of desulfurization. researchgate.net
Oil-to-Water Ratio Pseudomonas delafieldii R-84,6-DimethyldibenzothiopheneA decrease in the oil-to-water volume ratio improved the desulfurization extent. researchgate.net
Specific Desulfurization Rate Pseudomonas delafieldii R-84,6-DimethyldibenzothiopheneA specific desulfurization rate of up to 10.4 mmol sulfur kg⁻¹ (cell) h⁻¹ was achieved. researchgate.net
Cofactor Regeneration Rhodopseudomonas palustrisModel CompoundsLight-driven cofactor regeneration (ATP and NADH) significantly accelerated biotransformation reactions. nih.gov
Enzyme Co-localization Cell-free multienzyme system1,ω-diolsCo-immobilization of enzymes on microparticles improved operational efficiency and stability. nih.gov
Product Inhibition Mitigation Rhodococcus erythropolis IGTS8DibenzothiopheneUse of resins was effective in reducing the cytoplasmic concentration of the inhibitory end product (HBP). asm.org

These optimization strategies, from tuning process parameters to advanced biocatalyst engineering, are essential for advancing biodesulfurization technology to a level that can complement conventional hydrodesulfurization for the deep desulfurization of fossil fuels. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in 1,6 Dimethyldibenzothiophene Research

Spectroscopic Elucidation of Reaction Intermediates and Products

Spectroscopic techniques are fundamental to tracking the chemical changes that 1,6-dimethyldibenzothiophene and related molecules undergo during desulfurization processes. They provide detailed information on molecular structure, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of molecules. In the context of this compound research, ¹H and ¹³C NMR are used to identify the parent molecule and its various reaction products.

¹H NMR Spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the dibenzothiophene (B1670422) core and the protons of the two methyl groups. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the rings, allowing for the differentiation between isomers and reaction products. For instance, the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or the hydrogenation of the aromatic rings, results in significant changes in the chemical shifts of nearby protons. chemicalbook.com

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal, making it an invaluable tool for tracking structural changes. bhu.ac.in The spectrum of this compound would feature signals for the aromatic carbons and the methyl carbons. The chemical shifts of the aromatic carbons are typically found in the 110-150 ppm range. bhu.ac.incompoundchem.com The carbons directly bonded to the sulfur atom and the methyl-substituted carbons would have unique chemical shifts, aiding in structural confirmation. Analysis of reaction mixtures by ¹³C NMR can reveal the formation of intermediates and final products by the appearance of new signals corresponding to hydrogenated or ring-opened structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)Notes
¹HAromatic Protons (Ar-H)7.2 - 8.2Specific shifts and coupling patterns depend on the position on the aromatic rings.
¹HMethyl Protons (-CH₃)2.4 - 2.6Typically appear as a singlet in the upfield region.
¹³CAromatic Carbons (Ar-C)120 - 145Quaternary carbons (no attached H) usually show weaker signals. oregonstate.edu
¹³CMethyl Carbons (-CH₃)19 - 22Located in the aliphatic region of the spectrum.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is characterized by several key absorption bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹. The presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region. FT-IR is particularly useful for identifying oxidation products; for example, the formation of this compound sulfone would introduce a strong, characteristic S=O stretching band around 1300 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound and its Potential Oxidation Product.
Wavenumber (cm⁻¹)Vibration TypeAssociated Functional Group
3050 - 3100StretchingAromatic C-H
2850 - 2960StretchingMethyl C-H
1450 - 1600StretchingAromatic C=C
~1300StretchingSulfone S=O (in oxidized product)
700 - 900Out-of-plane bendingAromatic C-H

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like dibenzothiophenes. The UV-Vis spectrum of this compound exhibits characteristic absorption bands in the ultraviolet region. nist.gov The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the presence of substituents. This technique is frequently employed for quantitative analysis, allowing researchers to monitor the concentration of this compound in a solution over time, for example, to determine the rate of its removal during an oxidative desulfurization or adsorption process. researchgate.net The parent compound, dibenzothiophene, shows a λmax around 315-319 nm. researchgate.netaatbio.com The methyl groups in this compound are expected to cause a slight bathochromic (red) shift in the absorption maxima.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of complex mixtures resulting from reactions of this compound. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. This allows for the separation of the starting material from various intermediates and final products. researchgate.net

Following separation, the mass spectrometer ionizes each component and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. This "molecular fingerprint" allows for unambiguous identification. The hydrodesulfurization (HDS) of this compound can proceed through two main pathways: direct desulfurization (DDS), which yields dimethyldibiphenyl, or hydrogenation (HYD), which first saturates one of the aromatic rings to form tetrahydro- or hexahydro-dimethyldibenzothiophene before sulfur removal. mdpi.com GC-MS is essential for identifying the products of both pathways and thus for determining the selectivity of a given catalyst. By quantifying the peak areas, the conversion of the reactant and the distribution of the products can be accurately determined. mdpi.com

Table 3: Typical Products from this compound HDS Identified by GC-MS.
CompoundHDS PathwaySignificance
This compoundReactantStarting material for the reaction.
3,3'-DimethylbiphenylDirect Desulfurization (DDS)Product from direct C-S bond cleavage.
Tetrahydro-1,6-dimethyldibenzothiopheneHydrogenation (HYD)Intermediate from partial hydrogenation of an aromatic ring.
Hexahydro-1,6-dimethyldibenzothiopheneHydrogenation (HYD)Intermediate from full hydrogenation of an aromatic ring.
(Methylcyclohexyl)toluene IsomersHydrogenation (HYD)Final desulfurized product from the HYD pathway.

Microscopic and Surface Characterization of Catalysts and Adsorbents

The efficiency of processes like HDS and adsorptive desulfurization is critically dependent on the physical and chemical properties of the catalysts and adsorbents used. Microscopic and surface characterization techniques are therefore vital for understanding and improving these materials.

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to produce high-resolution images of a material's surface. In the study of catalysts and adsorbents for this compound removal, SEM is used to investigate key morphological features such as particle size, shape, and surface texture. mdpi.com For example, SEM images can reveal whether a catalyst has a uniform, porous structure, which is often desirable for providing high surface area and accessibility to active sites. researchgate.net Changes in morphology after catalyst use, such as sintering or the deposition of coke, can also be visualized, providing insights into deactivation mechanisms.

Energy Dispersive X-ray Spectroscopy (SEM-EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with an SEM. When the electron beam strikes the sample, it excites atoms, which then emit X-rays with energies characteristic of their elemental identity. EDX analysis provides qualitative and quantitative information on the elemental composition of the catalyst or adsorbent. nih.gov It can be used to confirm the presence and measure the concentration of active metals (e.g., Ni, Mo, Co) and support materials (e.g., Al, Si, Ce). nih.govresearchgate.net Furthermore, EDX mapping can visualize the distribution of these elements across the catalyst surface, which is crucial for assessing the homogeneity of the active phase dispersion—a key factor influencing catalytic performance. mdpi.com

Table 4: Example of SEM-EDX Data for a NiMo/Al₂O₃-CeO₂ Catalyst.
ElementSymbolWeight %Atomic %Role/Significance
OxygenO45.258.1Component of the Al₂O₃ and CeO₂ support.
AluminumAl32.524.8Primary catalyst support material.
MolybdenumMo12.82.7Primary active catalytic metal.
CeriumCe6.30.9Support promoter, enhances activity. nih.gov
NickelNi3.21.1Co-catalyst/promoter for MoS₂ phase.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Morphological and Structural Analysis

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are powerful techniques for visualizing the morphology and atomic-level structure of materials. nih.govyoutube.com While TEM provides direct imaging of nanoscale features, HRTEM allows for the visualization of the crystalline lattice, offering insights into atomic arrangements, crystal defects, and interfaces. nih.govepfl.ch

In the study of this compound, these techniques would be invaluable for characterizing its solid-state properties. For instance, if this compound is incorporated into a composite material or used as a precursor for nanostructures, TEM can reveal the size, shape, and distribution of these structures. nih.govresearchgate.net HRTEM, on the other hand, could be employed to study the crystallinity of this compound samples, identify different polymorphs, and observe any structural imperfections that could influence its physical and chemical properties. bohrium.com The analysis of beam-sensitive organic materials like this compound often requires cryogenic TEM (cryo-TEM) to minimize electron beam damage and preserve the native structure of the sample. nih.govnih.gov

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a primary technique for the identification of crystalline phases and the determination of crystal structures. microanalysis.com.auh-and-m-analytical.com By bombarding a crystalline sample with X-rays and analyzing the resulting diffraction pattern, a unique "fingerprint" of the material's atomic arrangement is obtained. microanalysis.com.aumalvernpanalytical.com This pattern can be compared to extensive databases to identify the specific crystalline phase or phases present in a sample. myscope.training

For this compound, XRD is crucial for confirming the crystalline structure and ensuring the phase purity of a synthesized batch. ncl.ac.uk It can distinguish between different polymorphic forms of the compound, which may exhibit distinct physical properties. Furthermore, XRD can be used to determine the degree of crystallinity in a sample and to detect the presence of any crystalline impurities. In studies where this compound is part of a mixture or a composite material, XRD can identify the different crystalline components present. h-and-m-analytical.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. nottingham.ac.ukwikipedia.org The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. kratos.com The binding energy of these electrons is characteristic of the element and its chemical environment, allowing for the determination of oxidation states and bonding configurations. carleton.edutib.eu

In the context of this compound research, XPS can be used to analyze its surface chemistry. For example, in studies related to catalysis or environmental degradation, XPS could detect changes in the oxidation state of the sulfur atom on the surface of this compound, indicating oxidation to sulfoxide or sulfone. researchgate.net It can also be used to identify and quantify surface contaminants or to study the interaction of this compound with other materials at the surface level. nottingham.ac.ukazom.com

Electrochemical Characterization Methods for Oxidation Studies (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry, Coulometry)

Electrochemical techniques are essential for studying the redox properties of molecules like this compound, particularly its oxidation behavior, which is relevant to its environmental fate and potential applications in electronic materials. While direct studies on this compound are not prevalent, research on the closely related isomer, 4,6-dimethyldibenzothiophene (B75733), provides significant insights into the expected electrochemical behavior.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is swept linearly versus time. science.govresearchgate.net Studies on 4,6-dimethyldibenzothiophene have shown that its electrochemical oxidation on a boron-doped diamond (BDD) electrode in an acetonitrile-water mixture occurs in two consecutive two-electron processes. ub.edu The first step is the oxidation to the corresponding sulfoxide, followed by the oxidation to the sulfone. ub.edu The peak potentials for these processes become more positive with an increasing scan rate, indicating the nature of the electron transfer process. ub.edu

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is well-suited for quantitative analysis. In the study of 4,6-dimethyldibenzothiophene, DPV provided better resolution of the two oxidation peaks compared to CV. ub.edu This technique was used to determine the diffusion coefficient of the molecule and to monitor its concentration during electrolysis. ub.edu

Coulometry is used to determine the number of electrons transferred in an electrochemical reaction. For the first oxidation step of 4,6-dimethyldibenzothiophene, coulometric experiments confirmed the transfer of two electrons, consistent with the formation of the sulfoxide. ub.edu

The following table summarizes key electrochemical data obtained for the oxidation of 4,6-dimethyldibenzothiophene, which can be considered indicative of the behavior of this compound under similar conditions. ub.edu

ParameterValueTechniqueConditions
Diffusion Coefficient (D)2.3 x 10⁻⁶ cm²/sCyclic VoltammetryBDD electrode, ACN-water
Diffusion Coefficient (D)2.2 x 10⁻⁶ cm²/sDifferential Pulse VoltammetryBDD electrode, ACN-water
Transfer Coefficient (α)0.57Cyclic VoltammetryFor the first oxidation step
Number of Electrons (n)2CoulometryFor the first oxidation step

This data is for 4,6-dimethyldibenzothiophene and is presented as a proxy for this compound.

Thermal Analysis Techniques in Material Characterization (e.g., Thermogravimetric Analysis, Differential Thermogravimetry)

Thermal analysis techniques are crucial for determining the thermal stability and decomposition profile of materials. wikipedia.orgThermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgadmatel.comDifferential Thermogravimetry (DTG) is the first derivative of the TGA curve and shows the rate of mass loss, with peaks indicating the temperatures at which the most significant decomposition occurs.

For a stable organic compound like this compound, TGA would be used to determine its decomposition temperature, which is a measure of its thermal stability. nih.gov This is important for applications where the material might be exposed to high temperatures. The TGA curve would show a stable mass up to the onset of decomposition, followed by a sharp decrease in mass as the molecule breaks down. mdpi.com The DTG curve would pinpoint the temperature of maximum decomposition rate. mdpi.com TGA can also be used to assess the purity of a sample; the presence of volatile impurities would be indicated by mass loss at lower temperatures. wikipedia.org The analysis can be performed in an inert atmosphere (like nitrogen) to study thermal decomposition or in an oxidizing atmosphere (like air) to study oxidative stability. mdpi.com

Advanced Spectroscopic Techniques for Investigating Biological Interactions (e.g., Surface-Enhanced Raman Spectroscopy (SERS))

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed molecular information about analytes at very low concentrations, even down to the single-molecule level. mdpi.comyoutube.com The technique relies on the enhancement of the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. youtube.com

Due to its high sensitivity and the molecular fingerprint information it provides, SERS is an ideal tool for investigating the interactions of this compound with biological systems. nih.govrsc.org For example, SERS could be used to study the adsorption and orientation of this compound on cell membranes or its interaction with specific proteins or DNA. nih.govrsc.org By monitoring changes in the SERS spectrum of either the molecule or the biological entity upon interaction, one can gain insights into the binding mechanisms and any conformational changes that may occur. This would be particularly relevant for understanding the potential biological activity or toxicity of this compound and its metabolites.

Computational Chemistry and Modeling of 1,6 Dimethyldibenzothiophene Systems

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms involving 1,6-DMDBT, particularly in the context of desulfurization processes.

Oxidative desulfurization (ODS) is a promising alternative to the more conventional hydrodesulfurization (HDS) for removing sterically hindered dibenzothiophenes. DFT calculations have been instrumental in elucidating the mechanisms of ODS.

Theoretical studies have proposed reaction mechanisms for the oxidation of 4,6-dimethyldibenzothiophene (B75733) using catalysts like peroxomolybdate. scielo.org.mxredalyc.org These studies, employing functionals like B3LYP and basis sets such as DGDZVP, show that the oxidation of the sulfur atom occurs in two sequential steps, leading to the formation of the corresponding sulfoxide (B87167) and then the sulfone. scielo.org.mxredalyc.org The energy barriers for these steps can be calculated, revealing that the second oxidation step is often kinetically more favorable than the first. scielo.org.mxredalyc.org For instance, one study calculated the transition state energies for the two consecutive oxygen additions from a peroxotungstenate catalyst to be 27.34 and 23.83 kcal/mol, respectively. scielo.org.mxredalyc.org

The nature of the oxidant and catalyst system significantly influences the reaction pathway. For example, in systems using tetra-alkyl orthotitanates, the ODS process can be efficient even at room temperature. academie-sciences.fr DFT studies can help rationalize these high catalytic performances by modeling the interaction between the catalyst and the sulfur compound. Furthermore, the photooxidation of 4,6-DMDBT sensitized by N-methylquinolinium tetrafluoroborate (B81430) has been shown to proceed via a photoinduced electron transfer mechanism, leading to the formation of sulfoxides and sulfones. nih.gov

The adsorption of 1,6-DMDBT onto a catalyst surface is the initial and often rate-determining step in its removal. Computational modeling provides a molecular-level understanding of these adsorption processes.

MoS₂ Catalysts: Molybdenum disulfide (MoS₂) is a cornerstone catalyst in HDS. DFT studies have extensively investigated the adsorption of dibenzothiophene (B1670422) and its alkylated derivatives, including 4,6-DMDBT, on MoS₂ surfaces. cambridge.orgresearchgate.netnih.govsci-hub.seresearchgate.net These studies have identified different adsorption modes, primarily "flat" (π-adsorption) and "perpendicular" (σ-adsorption). In the flat mode, the aromatic rings of the molecule interact with the catalyst surface, while in the perpendicular mode, the sulfur atom binds directly to a metal site. researchgate.net

Calculations have shown that for 4,6-DMDBT, the methyl groups at the 4 and 6 positions create significant steric hindrance, which can disfavor the perpendicular adsorption mode necessary for the direct desulfurization (DDS) pathway. cambridge.orgresearchgate.netresearchgate.net This steric hindrance is a key reason for the low reactivity of 4,6-DMDBT in conventional HDS. researchgate.net However, some studies suggest that while steric effects weaken adsorption, they might also activate the C-S bonds. cambridge.orgresearchgate.net The presence of promoters like Ni or Co on the MoS₂ surface can influence adsorption energies and reaction pathways. sci-hub.seresearchgate.net DFT calculations indicate that nitrogen-containing compounds, often present in fuels, can compete with 4,6-DMDBT for adsorption sites, particularly the "brim" sites on the catalyst. acs.org

Metal-Organic Frameworks (MOFs): MOFs have emerged as promising materials for adsorptive desulfurization (ADS) due to their high porosity and tunable structures. acs.orgnih.gov Computational studies, including DFT and molecular dynamics simulations, have been employed to understand the adsorption of 4,6-DMDBT within MOFs. acs.orgacs.org These studies reveal that adsorption is often driven by π-π stacking interactions between the aromatic rings of 4,6-DMDBT and the organic linkers of the MOF. acs.org The size and chemical nature of the MOF's pores and linkers play a crucial role in determining the adsorption geometry and capacity. acs.org For MOFs with coordinatively unsaturated metal sites (CUS), such as Cu-BTC, both the conjugated π-system and the lone pair of electrons on the sulfur atom can interact with the metal sites. acs.org

Molecular Dynamics and Simulation Approaches for Interfacial Phenomena and Molecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of interfacial phenomena and complex molecular interactions over time. uniroma1.itnih.gov This technique is particularly valuable for understanding the behavior of 1,6-DMDBT in liquid fuels and its interaction with catalyst surfaces or adsorbent materials.

MD simulations of 1,6-DMDBT in model fuels like isooctane (B107328) in the presence of MOFs have shown how the organosulfur compound selectively binds to the MOF linkers through π-stacking interactions, enabling its separation from the solvent. acs.org These simulations can also reveal the translational and rotational movements of the adsorbed molecules within the MOF pores, providing insights into the dynamics of the adsorption process. acs.org By simulating the system at different temperatures and pressures, MD can help predict how these conditions affect adsorption and diffusion.

The integration of MD with other computational methods, such as DFT, can provide a more comprehensive understanding. For instance, DFT can be used to parameterize the force fields used in MD simulations, ensuring a more accurate description of the intermolecular interactions. Ab initio molecular dynamics (AIMD), which uses electronic structure calculations to compute the forces at each time step, offers a higher level of theory but is computationally more expensive. faccts.de

Elucidation of Adsorption Strengths and Binding Energies in Adsorptive Processes

A key output of computational modeling is the quantification of adsorption strengths and binding energies. This information is critical for comparing the efficacy of different adsorbents and for designing new materials with enhanced performance.

For the adsorption of 4,6-DMDBT on Cu-BTC, a metal-organic framework, combined experimental and computational studies have determined the binding energies of various compounds. acs.org While the specific binding energy for 4,6-DMDBT was not explicitly stated in the provided abstract, the study showed that the adsorption selectivity follows the order of quinoline (B57606) > indole (B1671886) > dibenzothiophene (DBT) > 4,6-DMDBT > naphthalene, which is consistent with the order of calculated binding energies. acs.org This indicates that nitrogen-containing compounds bind more strongly than 4,6-DMDBT, highlighting the challenge of competitive adsorption in real fuel systems. The binding energy for DBT on Cu-BTC was calculated to be -27.52 kJ/mol. acs.org

On MoS₂ catalysts, DFT calculations have shown that flat adsorption is generally more energetically favorable than perpendicular adsorption for dibenzothiophenes. researchgate.net The adsorption energy in the flat mode decreases with the saturation of the aromatic rings, while the perpendicular adsorption energy increases. researchgate.net The steric hindrance from the methyl groups in 4,6-DMDBT significantly weakens the perpendicular adsorption. cambridge.orgresearchgate.net

The following table summarizes some calculated binding energies for relevant molecules on Cu-BTC:

CompoundBinding Energy (kJ/mol)
Quinoline-56.04 acs.org
Indole-41.01 acs.org
Water-50.27 acs.org
Dibenzothiophene-27.52 acs.org
Data from a combined experimental and computational study on Cu-BTC. acs.org

Prediction and Analysis of Steric and Electronic Effects on Reactivity

Computational methods are particularly adept at decoupling and analyzing the steric and electronic effects that govern the reactivity of molecules like 1,6-DMDBT.

Steric Effects: The methyl groups at the 4 and 6 positions of the dibenzothiophene core are the primary source of steric hindrance in 1,6-DMDBT. scispace.com Computational modeling confirms that these bulky groups can physically block the sulfur atom from accessing the active sites of catalysts, particularly in the perpendicular adsorption mode required for the DDS pathway on MoS₂. cambridge.orgresearchgate.netresearchgate.net This steric hindrance is a major contributor to the low HDS reactivity of 4,6-DMDBT compared to unsubstituted dibenzothiophene. researchgate.net In some cases, this steric strain can also lead to the activation of the C-S bonds. cambridge.orgresearchgate.net

Electronic Effects: The methyl groups are also electron-donating, which should, in principle, increase the electron density on the sulfur atom and enhance its reactivity in oxidative reactions. scispace.com Molecular orbital calculations have indicated that methyl groups enhance the reactivity of the substrate due to their electron-donating nature. scispace.com However, in many catalytic systems, the negative steric effects outweigh these positive electronic effects. scispace.com The interplay between steric and electronic effects is complex and depends on the specific reaction and catalyst. For instance, in ODS reactions with certain oxidants, the electron-donating effect of the methyl groups can lead to higher reactivity for 4,6-DMDBT compared to DBT. scispace.com In the context of adsorption on Cu-BTC, the alkyl groups at the 4- and 6-positions act as both electron donors, increasing π-metal interactions, and as steric inhibitors, decreasing σ-metal interactions. acs.org

The following table summarizes the general influence of methyl groups at the 4 and 6 positions on the reactivity of dibenzothiophene:

EffectInfluence on ReactivityComputational Evidence
Steric HindranceDecreases reactivity in HDS by hindering perpendicular adsorption. researchgate.netscispace.comDFT calculations show weakened perpendicular adsorption on MoS₂. cambridge.orgresearchgate.net
Electronic DonationIncreases intrinsic reactivity by donating electron density to the sulfur atom. scispace.comMO calculations indicate enhanced reactivity. scispace.com

Computational Insights into Catalyst Performance and Design

Computational chemistry provides a powerful platform for understanding catalyst performance and guiding the design of new and improved catalysts for the removal of 1,6-DMDBT.

By modeling the reaction pathways and calculating the energy barriers for different steps, computational studies can identify the rate-limiting steps and suggest ways to overcome them. scielo.org.mxredalyc.org For example, understanding the mechanism of ODS can help in the selection of more effective oxidants and catalysts. academie-sciences.fr

In the realm of HDS, computational studies have highlighted the importance of catalyst morphology and the nature of the active sites. nih.govresearchgate.net For instance, the "rim-edge" model of MoS₂ catalysts, which was developed with the aid of computational insights, helps to explain the different activities for DDS and hydrogenation pathways. cambridge.org DFT calculations have also been used to study the effect of promoters like Ni and Co, showing how they can enhance catalytic activity by, for example, facilitating the dissociation of H₂. sci-hub.se The role of the support material (e.g., alumina (B75360), zeolites) can also be investigated, as it can influence the acidity and dispersion of the active phase. acs.orguj.edu.pl

For adsorptive desulfurization, high-throughput computational screening of MOF databases has become a valuable tool for identifying promising candidates with high adsorption capacities and selectivities for 1,6-DMDBT. nih.gov By systematically evaluating properties like pore size, surface area, and the nature of the metal centers and organic linkers, these computational approaches can accelerate the discovery of new adsorbent materials. acs.orgnih.gov

Environmental and Industrial Implications in Recalcitrant Sulfur Compound Research

1,6-Dimethyldibenzothiophene as a Primary Model Compound for Ultra-Deep Desulfurization Research

To meet the increasing demand for cleaner fuels, the focus of desulfurization research has shifted towards "ultra-deep" desulfurization, aiming to reduce sulfur content to parts-per-million (ppm) levels. scielo.br In this context, certain organosulfur compounds have proven to be particularly resistant to conventional hydrodesulfurization (HDS) processes. Among these, alkylated dibenzothiophenes (DBTs), especially those with alkyl groups at the 4 and 6 positions, are notoriously difficult to remove due to steric hindrance around the sulfur atom. oup.commdpi.comhnu.edu.cnethz.ch

This compound (1,6-DMDBT) and its isomer 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) are frequently utilized as primary model compounds in ultra-deep desulfurization studies. oup.comrsc.orgcapes.gov.brnih.govosti.gov Their recalcitrant nature makes them ideal candidates for evaluating the efficacy of novel desulfurization catalysts and techniques, including oxidative desulfurization (ODS), adsorptive desulfurization (ADS), and biodesulfurization (BDS). oup.comrsc.orgcapes.gov.brnih.govosti.govmdpi.comnih.gov Research using these model compounds provides critical insights into reaction mechanisms and helps in the development of more efficient processes for removing the most stubborn sulfur-containing molecules from fuel stocks. ethz.ch For instance, studies on the biodesulfurization of 4,6-DMDBT have shown that certain bacterial strains can effectively remove this compound, offering a promising alternative to traditional HDS. oup.comnih.gov Similarly, various metal-organic frameworks (MOFs) have been investigated for their potential in the adsorptive removal of DBT and its alkylated derivatives. mdpi.comnih.gov

Addressing Challenges in the Removal of Recalcitrant Organosulfur Contaminants from Liquid Fuels

The primary challenge in achieving ultra-low sulfur fuel levels lies in the removal of these recalcitrant organosulfur compounds. Conventional HDS, while effective for removing many sulfur compounds like thiols and sulfides, struggles with sterically hindered DBTs. mdpi.comhnu.edu.cnbiomedres.us This limitation necessitates the development of alternative or complementary desulfurization technologies.

Several innovative approaches are being explored to overcome these challenges:

Oxidative Desulfurization (ODS): This method involves the oxidation of sulfur compounds to their corresponding sulfoxides and sulfones, which are more polar and can be easily separated from the nonpolar fuel matrix through extraction or adsorption. biomedres.usrsc.org Research has shown that ODS can be highly effective in removing DBTs, including 4,6-DMDBT. rsc.org

Adsorptive Desulfurization (ADS): ADS utilizes solid adsorbents to selectively remove sulfur compounds from liquid fuels at ambient conditions. biomedres.us The key challenge in ADS is developing adsorbents with high selectivity and capacity for the target sulfur compounds. biomedres.us

Biodesulfurization (BDS): BDS employs microorganisms that can specifically cleave carbon-sulfur bonds in organosulfur compounds without degrading the hydrocarbon backbone of the fuel. mdpi.com This technology is particularly attractive due to its mild operating conditions and high selectivity for recalcitrant sulfur compounds. mdpi.com

Comparison of Desulfurization Technologies for Recalcitrant Compounds

TechnologyMechanismAdvantagesChallenges
Hydrodesulfurization (HDS)Catalytic reaction with hydrogen at high temperature and pressure to convert organosulfur compounds to H₂S. mdpi.comMature and widely used industrial process. mdpi.comInefficient for sterically hindered compounds like 4,6-DMDBT; requires harsh operating conditions. mdpi.comhnu.edu.cn
Oxidative Desulfurization (ODS)Oxidation of sulfur compounds to more polar sulfoxides and sulfones, followed by separation. biomedres.usrsc.orgEffective for recalcitrant compounds under mild conditions. hnu.edu.cnRequires oxidants and subsequent separation steps, which can add complexity and cost. csic.es
Adsorptive Desulfurization (ADS)Selective removal of sulfur compounds using solid adsorbents. biomedres.usOperates at ambient temperature and pressure. nih.govDevelopment of highly selective and high-capacity adsorbents is crucial; regeneration of adsorbents can be a challenge. mdpi.com
Biodesulfurization (BDS)Microorganisms selectively cleave C-S bonds in organosulfur compounds. mdpi.comMild operating conditions, high selectivity, and environmentally friendly. mdpi.comBioreactor design, mass transfer limitations, and biocatalyst stability are key research areas. nih.gov

Advancements Towards the Production of Ultra-Low Sulfur Fuels

The drive for ultra-low sulfur fuels (ULSF), with sulfur content below 15 ppm, has spurred significant advancements in desulfurization technologies. unitedpetrogroup.com The production of ultra-low sulfur diesel (ULSD) is a major focus, as it enables the use of advanced emission control systems in modern diesel engines, leading to reduced emissions of particulate matter, nitrogen oxides (NOx), and other pollutants. researchgate.netunitedpetrogroup.com

Key advancements include:

Development of Novel Catalysts: Researchers are continuously developing more active and selective catalysts for HDS and ODS processes. researchgate.net This includes new catalyst formulations, such as Co-Mo and Ni-Mo catalysts on various supports, designed to enhance the removal of refractory sulfur compounds. frontiersin.org

Process Integration: Combining different desulfurization techniques, such as ADS followed by HDS, is a promising strategy to achieve ultra-deep desulfurization cost-effectively. osti.gov

Non-hydrogenation Techniques: Significant progress is being made in alternative, non-hydrogenation desulfurization methods like ODS, ADS, and BDS, which offer the potential for more energy-efficient and environmentally benign processes. researchgate.net

The transition to ULSF is a global trend, with many countries mandating its use to improve air quality. researchgate.netscielo.br

Strategies for Mitigating Environmental Impact of Sulfur Emissions

The primary strategy for mitigating the environmental impact of sulfur emissions from fuel combustion is the removal of sulfur compounds from the fuel before it is burned. savemyexams.com This "pre-combustion" approach is achieved through the desulfurization technologies discussed above.

Flue Gas Desulfurization (FGD): For large stationary sources like power plants, FGD systems, or "scrubbers," are used to remove sulfur dioxide (SO2) from the exhaust gases after combustion. savemyexams.comepa.govifc.org

Use of Alternative Fuels: Shifting to fuels with inherently low or no sulfur content, such as natural gas and renewable energy sources like solar and wind power, is a long-term strategy to eliminate sulfur emissions. epa.govnumberanalytics.comnumberanalytics.com

Policy and Regulation: Government regulations and international agreements, such as the Clean Air Act in the United States and the International Maritime Organization's (IMO) rules on sulfur emissions from ships, are crucial drivers for the adoption of low-sulfur fuels and emission control technologies. epa.govnumberanalytics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.